(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE
Overview
Description
(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE is a complex organic compound with a unique structure that combines a piperazine ring with a sulfonyl and a tetrahydrofuranylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE typically involves multiple steps. One common route starts with the preparation of the piperazine ring, followed by the introduction of the sulfonyl and tetrahydrofuranylcarbonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes.
Medicine: It has potential as a drug candidate due to its unique structure and properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl carbamate
Uniqueness
(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE stands out due to its combination of a piperazine ring with sulfonyl and tetrahydrofuranylcarbonyl groups. This unique structure imparts specific properties that make it valuable for various applications.
Properties
IUPAC Name |
[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-19(2,3)15-6-8-16(9-7-15)26(23,24)21-12-10-20(11-13-21)18(22)17-5-4-14-25-17/h6-9,17H,4-5,10-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUUESZQHANNCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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